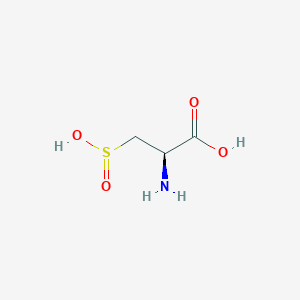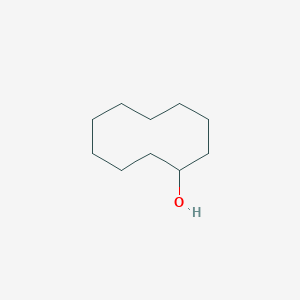
Cyclodecanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclodecanol involves eco-friendly processes. One notable method is the selective epoxidation of cyclododecatriene (CDT) with hydrogen peroxide, using hexadecyl trimethyl ammonium heteropolyphosphatotungstate (HAHPT) as a catalyst and water as a solvent. This is followed by the hydrogenation on Raney nickel catalyst to produce cyclodecanol, which is then oxidized to afford cyclododecanone with a total yield of 53.4% under optimum conditions (Feng et al., 2011).
Molecular Structure Analysis
The molecular structure of cyclodecanol and its derivatives plays a crucial role in determining its chemical properties and reactions. Studies such as the synthesis and conformation of cis-1,2-disubstituted cyclododecene provide insights into the preferred conformations and structural characteristics of cyclodecanol derivatives. These conformations are crucial for understanding the reactivity and potential applications of cyclodecanol (Han et al., 2010).
Chemical Reactions and Properties
Cyclodecanol undergoes various chemical reactions, highlighting its versatility. For instance, it is utilized in the synthesis of macrocyclic compounds, such as muscone, and plays a significant role in the synthesis of perfumes. Its ability to act as a synthon for synthesizing fused heterocycles and macrocyclic systems incorporating nitrogen heterocycles of different ring sizes demonstrates its utility in organic synthesis and industrial applications (Zhao, 2010) (Zoorob et al., 2012).
Wissenschaftliche Forschungsanwendungen
Enzymatic Applications and Biotechnology : Cyclodextrin glucanotransferases (CGTases) are important in producing cyclodextrins from starch. These enzymes are used in synthesizing glycosylated molecules and as antistaling agents in baking (Leemhuis, Kelly, & Dijkhuizen, 2009).
Pharmaceutical Applications : Cyclodextrins enhance the bioavailability of drugs, forming water-soluble inclusion complexes with small molecules. They are biocompatible, non-immunogenic, and have low toxicity (Davis & Brewster, 2004).
Diverse Industrial Uses : Cyclodextrins have extensive uses in pharmaceuticals, cosmetics, food, textiles, and the chemical industry. Their ability to form host–guest inclusion complexes contributes to their versatility (Sharma & Baldi, 2016).
Analytical Chemistry : In analytical chemistry, cyclodextrins are used for sample preparation, sensitivity and selectivity improvement, enantio-separation, and in creating single-molecule sensors (Szente & Szeman, 2013).
Cyclodextrin Science in Enzyme Technology : Cyclodextrins are studied for their unique properties and applications in biotechnology (Villalonga, Cao, & Fragoso, 2007).
Pharmaceutical Formulations : They are used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly soluble drugs (Jansook, Ogawa, & Loftsson, 2018).
Catalysis in Organic Synthesis : Cyclodextrins are used in catalyzing organic reactions due to their inclusion capabilities with small organic molecules (Bai et al., 2017).
Cultural Heritage Conservation : Cyclododecane (CDD), a derivative, is used as a temporary consolidant for materials in cultural heritage (Sadek, Berrie, & Weiss, 2018).
Environmental Applications : Cyclodextrins are used in bioremediation technologies for contaminated soils, enhancing the biodegradation of pollutants (Molnár et al., 2005).
Molecular Modeling Studies : Research in cyclodextrins includes molecular modeling to understand their structural, dynamic, and energetic features (Zhao et al., 2016).
Drug Delivery Systems : Cyclodextrins are key in drug delivery systems, especially for proteins, peptides, and gene delivery (Challa, Ahuja, Ali, & Khar, 2005).
Oilfield Applications : Cyclodextrin-based materials are applied in oilfields, improving the performance of petroleum chemicals and oil exploration efficiency (Tang et al., 2020).
Safety And Hazards
Cyclodecanol may form combustible dust concentrations in air. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
cyclodecanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRBMXFCEAHLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061737 | |
| Record name | Cyclodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclodecanol | |
CAS RN |
1502-05-2 | |
| Record name | Cyclodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLODECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclodecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLODECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPG8P5THD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



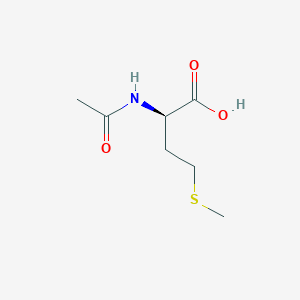
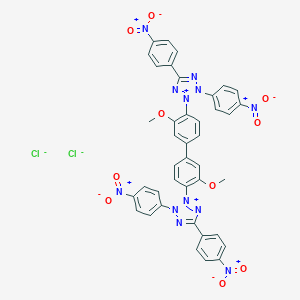
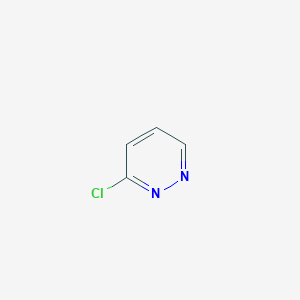
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)
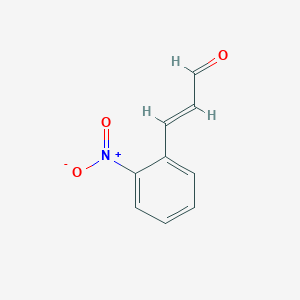
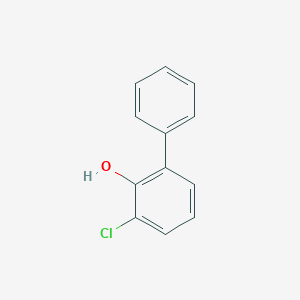
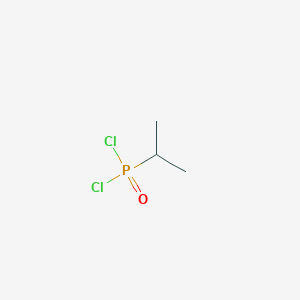
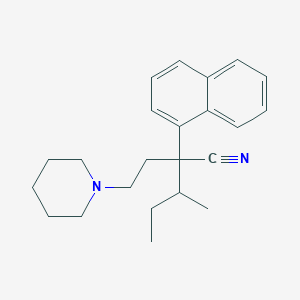
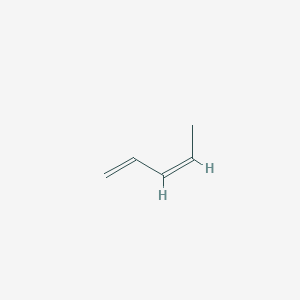
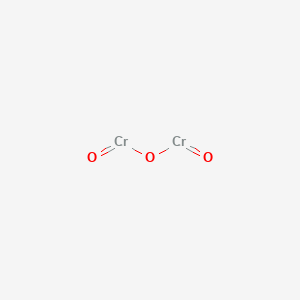

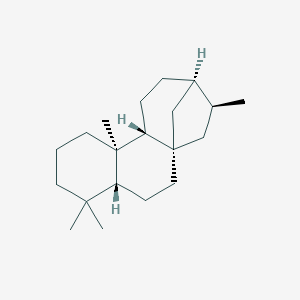
![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)
